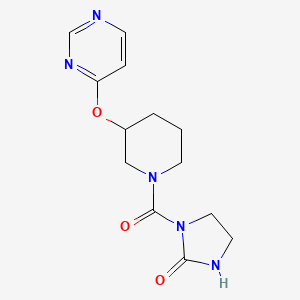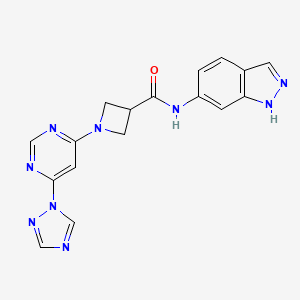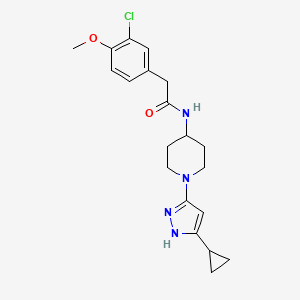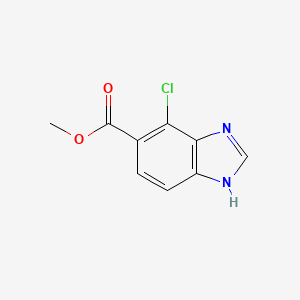
1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Oxazolidinones, including structures similar to the query compound, have been identified as a novel class of synthetic antibacterial agents. These compounds are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and selected anaerobic organisms. The research into structurally related oxazolidinones has led to the discovery of compounds with significant in vivo potency against S. aureus, highlighting their potential as antibacterial agents (Tucker et al., 1998).
Anti-Alzheimer's Agents
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, analogous to the query compound, have been synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, which is used in the management of Alzheimer's disease. Certain derivatives displayed excellent anti-Alzheimer's profiles in both in-vivo (behavioral studies) and in-vitro (biochemical assays), suggesting their potential for further development as therapeutic agents (Gupta et al., 2020).
Antiviral and Cytotoxic Agents
Research into 3,5-bis(arylidene)-4-piperidones and related compounds has revealed their potential as antiviral and cytotoxic agents. Some of these compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. The study demonstrates the versatility of these chemical structures in developing treatments for viral infections and cancer (El-Subbagh et al., 2000).
Fluorescent pH Sensors
Compounds with a structure related to the query compound have been developed as novel fluorescent pH sensors. These sensors, based on the intramolecular hydrogen bonding ability of naphthalimide derivatives, show strong fluorescence quenching and some red shift in weakly acidic conditions. Their pKa values suggest their applicability as pH sensors for biological and chemical research (Cui et al., 2004).
Wirkmechanismus
While the specific mechanism of action for “1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one” is not available, similar compounds such as 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Eigenschaften
IUPAC Name |
1-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c19-12-15-5-7-18(12)13(20)17-6-1-2-10(8-17)21-11-3-4-14-9-16-11/h3-4,9-10H,1-2,5-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKIVGOSBBTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)

![8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2910514.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2910516.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2910518.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2910520.png)
![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2910522.png)
![5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2910523.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2910527.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910529.png)
